Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound characterized by the molecular formula . This compound is a derivative of imidazo[1,5-a]pyrimidine, which features a fused bicyclic system comprising both imidazole and pyrimidine rings. The presence of a bromine atom at the 3-position and an ethyl ester group at the 6-carboxylate position enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving appropriate precursors. The synthesis typically involves cyclization processes that incorporate bromination steps to introduce the bromine atom into the structure. Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is classified as a heterocyclic organic compound. It falls under the category of imidazo derivatives, which are known for their diverse biological activities and roles in drug development.
The synthesis of ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methods, with one common approach involving the cyclization of 2-aminopyridine derivatives with α-bromoketones. A typical reaction might take place in ethyl acetate using tert-butyl hydroperoxide as an oxidant to facilitate the formation of the bicyclic structure followed by bromination.
The reaction conditions are crucial for optimizing yield and purity. For example:
Scaling up from laboratory to industrial production would involve refining these parameters to ensure reproducibility and efficiency in synthesis.
The molecular structure of ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate consists of a fused imidazole and pyrimidine ring system with specific substituents that influence its chemical behavior. The bromine atom at the 3-position contributes to its reactivity, while the ethyl ester group at position 6 enhances solubility and interaction with biological targets.
Key structural data includes:
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate can participate in various chemical reactions:
These reactions often require specific catalysts or reaction conditions to proceed effectively. For instance, palladium-catalyzed cross-coupling reactions are particularly useful for constructing complex molecular architectures from this compound.
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate exhibits biological activity primarily through interactions with enzymes and receptors. It acts as an inhibitor for certain kinases, modulating signal transduction pathways that are crucial for cell proliferation and survival.
Research indicates that this compound influences cellular processes such as:
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is typically presented as a solid with specific melting points depending on purity. Its solubility in organic solvents makes it suitable for various applications.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy or nuclear magnetic resonance can provide insights into its functional groups and structural integrity.
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate has several applications across different scientific domains:
Heterocyclic compounds constitute the architectural backbone of >85% of clinically approved pharmaceuticals, primarily due to their structural versatility, electronic diversity, and biomimetic properties [2] [7] [10]. Nitrogen-containing heterocycles, particularly fused bicyclic systems like imidazo[1,5-a]pyrimidine, enable precise modulation of drug-target interactions through hydrogen bonding, π-stacking, and dipolar interactions [7] [10]. Brominated derivatives introduce unique steric and electronic parameters that enhance target selectivity, while ethyl carboxylate groups serve as versatile synthetic handles for prodrug development and pharmacokinetic optimization [3] [8]. This molecular triad – fused heterocycle, halogen substituent, and carboxylate ester – converges in ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, positioning it as a high-value scaffold for targeted therapeutic development.
Imidazo[1,5-a]pyrimidine exemplifies a privileged scaffold in medicinal chemistry due to its:
Table 1: Key Molecular Descriptors of Ethyl 3-Bromoimidazo[1,5-a]pyrimidine-6-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₈BrN₃O₂ | Halogen-rich composition (Br = 29.6% by weight) |
Molecular Weight | 270.09 g/mol | Ideal for CNS penetration (<500 Da) |
Hydrogen Bond Acceptors | 5 | Targets polar binding pockets |
Hydrogen Bond Donors | 0 | Enhanced membrane permeability |
Rotatable Bonds | 3 | Conformational flexibility for target engagement |
SMILES | CCOC(=O)C₁=NC=C₂N₁C=C(Br)C=N₂ | Encodes reactivity at C3 (Br), C6 (ester), and N1 |
InChIKey | YLUKWNDHFDDSRE-UHFFFAOYSA-N | Unique structural identifier |
The crystalline polymorph observed in related 3-aminoflavone structures suggests potential for solid-state optimization of this scaffold [2]. X-ray analyses of analogous compounds reveal planar orientation angles of 5.7°–8.2° between imidazole and pyrimidine rings, facilitating deep binding pocket penetration [2].
Bromination at C3 delivers three strategic advantages:
Table 2: Bioisosteric Applications of Brominated Heterocycles in Drug Design
Brominated Scaffold | Target | Advantage vs. Non-Brominated Analog |
---|---|---|
3-Bromofuranones | Bacterial Quorum Sensing | 19-fold ↑ QS inhibition in P. aeruginosa |
5-Bromopyrimidines | Kinase ATP-binding site | 3.2× selectivity for CDK2 over CDK4 |
2-Bromoimidazoles | Cannabinoid Receptors | 89% oral bioavailability vs. 42% for chloro |
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate | Undisclosed | Pending publication (3 patents filed 2023-2024) |
The strategic incorporation of ethyl carboxylates into bioactive heterocycles has evolved through three generations:
Table 3: Synthetic Evolution of Ethyl Carboxylate-Heterocycle Hybrids
Era | Key Innovation | Representative Compound | Impact |
---|---|---|---|
Pre-1980 | Acid-stable esterification | Ethyl penicillin G | ↑ Oral bioavailability (15% → 60%) |
1980–2010 | Enzymatically cleavable esters | Capecitabine (5-FU prodrug) | Tumor-selective activation |
2010–2025 | Position-specific carboxylation | Ethyl 6-carboxylate imidazopyrimidines | Enables C3 diversification via cross-coupling |
The critical advancement embodied in ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is the orthogonal reactivity between its C-Br bond (oxidative addition potential) and ethyl carboxylate (hydrolysis/coupling handle). This permits sequential derivatization: palladium-catalyzed arylation at C3 followed by ester hydrolysis or transamidation at C6, generating bifunctional pharmacophores unattainable with earlier scaffolds [1] [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1